molecular formula C13H29N3O B8468862 2-{[(4-{[(3-Aminopropyl)amino]methyl}cyclohexyl)methyl]amino}ethan-1-ol CAS No. 62221-19-6

2-{[(4-{[(3-Aminopropyl)amino]methyl}cyclohexyl)methyl]amino}ethan-1-ol

Cat. No.: B8468862
CAS No.: 62221-19-6
M. Wt: 243.39 g/mol
InChI Key: HKKUFSMDTIWPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-{[(3-Aminopropyl)amino]methyl}cyclohexyl)methyl]amino}ethan-1-ol is a useful research compound. Its molecular formula is C13H29N3O and its molecular weight is 243.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

62221-19-6

Molecular Formula

C13H29N3O

Molecular Weight

243.39 g/mol

IUPAC Name

2-[[4-[(3-aminopropylamino)methyl]cyclohexyl]methylamino]ethanol

InChI

InChI=1S/C13H29N3O/c14-6-1-7-15-10-12-2-4-13(5-3-12)11-16-8-9-17/h12-13,15-17H,1-11,14H2

InChI Key

HKKUFSMDTIWPMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNCCCN)CNCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acrylonitrile (10.6 g., 0.2 mole) is added dropwise over a 15 minute period to N-(2-hydroxyethyl-1,4-cyclohexanebis(methylamine) (37.2 g., 0.4 mole) with stirring and ice bath cooling. After complete addition, the reaction mixture is stirred an additional 2 hours at 5° C., allowed to gradually warm over a 1 hour period, heated 2 hours at 45° C. and finally 1 hour at 90° C. It is then fractionated under reduced pressure up to an internal temperature of 170° C. The residue is dissolved in 200 ml. ethyl alcohol, cooled in an ice bath and saturated with ammonia gas at 0° C. Approximately 5 ml. of sponge nickel catalyst (W. R. Grace Co., Davison Chem. Division) is added and the mixture shaken under hydrogen at 150 psi until no further hydrogen uptake. The catalyst is removed by suction, filtration under nitrogen, the solvent stripped away and the residue fractionally distilled under reduced pressure. The triamine product is readily distinguished from cyanoethylated diamine by its lower Rf on silica gel using a solution of 1 volume concentrated aqueous ammonium hydroxide in 4 volume methyl alcohol. The synthesis is an adaptation of the method of M. Israel et al, J. Med. Chem., 7, 710 (1964) for the preparation of polymethylenepolyamines.
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10.6 g
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2-hydroxyethyl-1,4-cyclohexanebis(methylamine)
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37.2 g
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Synthesis routes and methods II

Procedure details

Acrylonitrile (10.6 g., 0.2 mole) is added dropwise over a 15 minute period to N-(2-hydroxyethyl)-1,4-cyclohexanebis(methylamine) (37.2 g., 0.4 mole) with stirring and ice bath cooling. After complete addition, the reaction mixture is stirred an additional 2 hours at 5° C., allowed to gradually warm over a 1 hour period. heated 2 hours at 45° C. and finally 1 hour at 90° C. It is then fractionated under reduced pressure up to an internal temperature of 170° C. The residue is dissolved in 200 ml. ethyl alcohol, cooled in an ice bath and saturated with ammonia gas at 0° C. Approximately 5 ml. of sponge nickel catalyst (W. R. Grace Co., Davison Chem. Division) is added and the mixture shaken under hydrogen at 150 psi until no further hydrogen uptake. The catalyst is removed by suction, filtration under nitrogen, the solvent stripped away and the residue fractionally distilled under reduced pressure. The trimaine product is readily distinguished from cyanoethylated diamine by its lower Rf on silica gel using a solution of 1 volume concentrated aqueous ammonium hydroxide in 4 volume methyl alcohol. The synthesis is an adaptation of the method of M. Israel et al, J. Med. Chem., 7, 710 (1964) for the preparation of polymethylenepolyamines.
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10.6 g
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Reaction Step One
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37.2 g
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